molecular formula C7H5F2NO2 B15316701 1,3-Difluoro-5-(nitromethyl)benzene

1,3-Difluoro-5-(nitromethyl)benzene

Cat. No.: B15316701
M. Wt: 173.12 g/mol
InChI Key: FJPZIGPRHDUDHP-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(nitromethyl)benzene is a versatile chemical building block of interest in advanced chemical synthesis and pharmaceutical research. Compounds with the 1,3-difluorobenzene core are known to serve as key intermediates in the development of active molecules . The presence of both fluorine atoms and a nitromethyl group on the benzene ring makes it a valuable substrate for nucleophilic aromatic substitution and other transformations, allowing researchers to create complex molecular architectures . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

1,3-difluoro-5-(nitromethyl)benzene

InChI

InChI=1S/C7H5F2NO2/c8-6-1-5(4-10(11)12)2-7(9)3-6/h1-3H,4H2

InChI Key

FJPZIGPRHDUDHP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-5-(nitromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1,3-difluorobenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the nitromethyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(nitromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Difluoro-5-(nitromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are investigated for their potential use as pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-difluoro-5-(nitromethyl)benzene and its derivatives depends on the specific application. In biological systems, the nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The nitromethyl group in this compound is strongly electron-withdrawing, enhancing the compound's acidity and directing electrophilic attacks to the 2- and 4-positions of the benzene ring. In contrast, methoxymethyl derivatives (e.g., 228122-40-5) exhibit electron-donating effects, favoring meta/para substitution . Fluorine substituents increase ring stability and resistance to oxidation compared to non-fluorinated analogues like (nitromethyl)benzene (CAS 622-42-4) .

Reactivity: The nitro group in this compound can be reduced to an amine (e.g., using SnCl₂, as in ), a reaction less feasible in methoxy-substituted analogues due to competing side reactions .

Applications :

  • Nitro-substituted difluorobenzenes (e.g., 865856-72-0) are used in materials science for their electron-deficient aromatic systems, whereas methoxy derivatives find roles in liquid crystals or solvents .
  • Safety profiles vary significantly: (nitromethyl)benzene (CAS 622-42-4) requires stringent handling due to volatility and toxicity, while fluorinated derivatives like this compound are more stable but may pose environmental persistence risks .

Spectral and Physical Properties

  • NMR Characteristics : reports ¹H NMR data for 1,3-difluoro-5-[2-(trimethylsilyl)ethynyl]benzene, showing aromatic protons at δ 6.69–6.65 and alkynyl protons at δ 6.55–6.24. The nitromethyl analogue would exhibit downfield shifts for aromatic protons due to the nitro group’s deshielding effect .
  • Thermal Stability: Fluorinated nitro compounds generally exhibit higher melting points and thermal stability compared to non-fluorinated counterparts. For example, 1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene (CAS 1417566-41-6) has a boiling point >200°C, whereas (nitromethyl)benzene boils at ~210°C but decomposes more readily .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Difluoro-5-(nitromethyl)benzene, and how can regioselectivity be controlled?

  • Methodology : The synthesis involves sequential halogenation and nitration. A starting material like 1,3-difluorobenzene can undergo nitromethylation via a Friedel-Crafts-type reaction using nitromethyl halides, though steric and electronic effects from fluorine substituents may require Lewis acid catalysts (e.g., AlCl₃) to enhance reactivity. Alternatively, nitration of pre-functionalized intermediates (e.g., 1,3-difluoro-5-methylbenzene) followed by oxidation could yield the nitromethyl group. Reaction conditions (temperature, solvent polarity) must be optimized to avoid over-nitration or decomposition .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹⁹F NMR : Fluorine atoms in the 1,3-positions produce distinct coupling patterns (e.g., 3JFF^3J_{F-F} coupling ~8–12 Hz). The nitromethyl group’s electron-withdrawing effect deshields adjacent protons, shifting fluorine signals downfield.
  • ¹H NMR : Protons on the nitromethyl group resonate as a singlet at δ ~4.5–5.0 ppm.
  • IR : The nitro group shows asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹.
  • MS : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of NO₂) confirm molecular weight and substituent positions .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodology : Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity and volatility. Store in airtight containers away from reducing agents, as nitro groups can react explosively under certain conditions. Monitor for decomposition products (e.g., NOₓ gases) using gas detectors .

Advanced Research Questions

Q. How does the nitromethyl group influence the electronic and steric properties of this compound compared to trifluoromethyl or methyl analogs?

  • Methodology : Computational studies (DFT calculations) reveal the nitromethyl group’s strong electron-withdrawing effect, which increases the ring’s electrophilicity. Compare Hammett σₚ values: nitro (σₚ ~1.27) vs. trifluoromethyl (σₚ ~0.54). Steric effects are minimal due to the planar nitro group, enabling easier nucleophilic substitution at the 5-position. Experimental validation via X-ray crystallography or kinetic studies of substitution reactions (e.g., SNAr with amines) can quantify these effects .

Q. What mechanistic pathways dominate in the reduction of the nitromethyl group in this compound, and how do reaction conditions alter product selectivity?

  • Methodology : Catalytic hydrogenation (H₂/Pd-C) typically reduces nitro to amine, but competing dehalogenation may occur. Alternative reductants (e.g., Fe/HCl) yield hydroxylamine intermediates. Solvent choice (polar aprotic vs. protic) and pH control (buffered vs. acidic) influence pathway dominance. Monitor intermediates via TLC or in situ IR spectroscopy. Compare with analogous trifluoromethyl derivatives, which resist reduction under similar conditions .

Q. Are there contradictions in reported reactivity data for fluorinated nitroaromatics, and how can they be resolved?

  • Methodology : Discrepancies in reaction yields (e.g., nitration vs. halogenation efficiency) often arise from solvent purity or trace metal contaminants. Reproduce experiments under inert atmospheres (Ar/Na) and characterize starting materials via elemental analysis. For example, conflicting reports on regioselectivity in electrophilic substitution may stem from competing directing effects of fluorine and nitromethyl groups—systematic variation of substituent positions in model compounds can clarify this .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : DFT-based frontier molecular orbital (FMO) analysis identifies reactive sites. The nitromethyl group lowers the LUMO energy, enhancing electrophilicity at the 4-position. Simulate transition states for Pd-catalyzed coupling with arylboronic acids. Validate predictions experimentally by screening ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. CsF) to optimize yields .

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